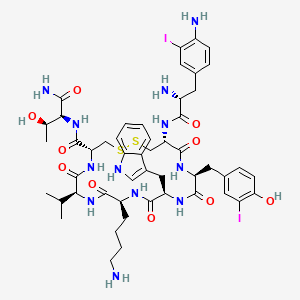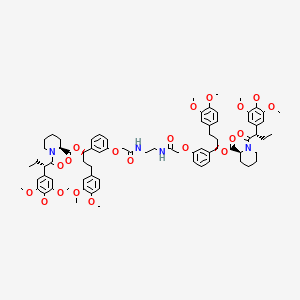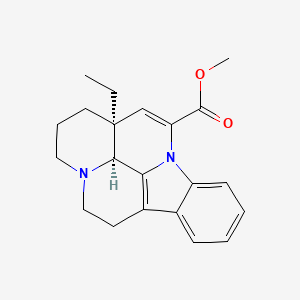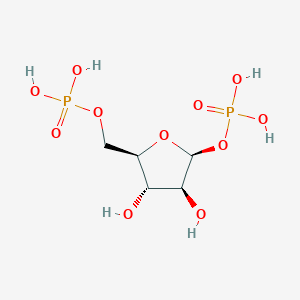![molecular formula C29H35NO5 B1665659 (4Z)-7-[(1S,2S,5R)-5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl]hept-4-enoic acid CAS No. 81443-73-4](/img/structure/B1665659.png)
(4Z)-7-[(1S,2S,5R)-5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl]hept-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AH-23848 is a racemate comprising equimolar amounts of (1R,2R,5S)- and (1S,2S,5R)-enantiomers of (4Z)-7-{5-[(1,1’-biphenyl)-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl}hept-4-enoic acid . The hemicalcium salt form of AH-23848 is a potent, specific thromboxane receptor-blocking drug that is orally active and has a long duration of action . It is primarily known for its role as a thromboxane A2 antagonist, which means it binds to and deactivates thromboxane A2 receptors .
Preparation Methods
The preparation of AH-23848 involves the synthesis of its hemicalcium salt form. The synthetic route includes the following steps:
Formation of the cyclopentyl ring: The initial step involves the formation of the cyclopentyl ring with the appropriate substituents.
Introduction of the biphenyl group: The biphenyl group is introduced via a methoxy linkage.
Incorporation of the morpholine ring: The morpholine ring is incorporated into the structure.
Formation of the heptenoic acid side chain: The heptenoic acid side chain is formed and attached to the cyclopentyl ring.
Formation of the hemicalcium salt: The final step involves the formation of the hemicalcium salt of the compound.
Chemical Reactions Analysis
AH-23848 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions can occur at the carbonyl group present in the cyclopentyl ring.
Substitution: Substitution reactions can take place at the biphenyl group and the morpholine ring.
Hydrolysis: The ester linkage in the compound can undergo hydrolysis under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic hydrolysis conditions. The major products formed from these reactions include oxidized, reduced, or substituted derivatives of AH-23848 .
Scientific Research Applications
AH-23848 has several scientific research applications:
Mechanism of Action
AH-23848 exerts its effects by binding to and deactivating thromboxane A2 receptors. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By blocking these receptors, AH-23848 inhibits the actions of thromboxane A2, leading to reduced platelet aggregation and vasodilation . The molecular targets involved include the thromboxane A2 receptors, and the pathways affected include the thromboxane A2 signaling pathway .
Comparison with Similar Compounds
AH-23848 is unique in its dual antagonistic activity against both thromboxane A2 and prostaglandin E2 receptor 4 (EP4) receptors . Similar compounds include:
GR32191: Another thromboxane receptor antagonist, but it does not have dual activity against EP4 receptors.
SQ29548: A selective thromboxane receptor antagonist with no activity against EP4 receptors.
Ifetroban: A thromboxane receptor antagonist used in the treatment of cardiovascular diseases, but it lacks the dual antagonistic activity of AH-23848.
AH-23848’s dual antagonistic activity makes it a valuable compound for research and therapeutic applications, particularly in conditions where both thromboxane A2 and prostaglandin E2 play significant roles .
Properties
CAS No. |
81443-73-4 |
|---|---|
Molecular Formula |
C29H35NO5 |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(Z)-7-[(1S,2S,5R)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid |
InChI |
InChI=1S/C29H35NO5/c31-26-20-27(35-21-22-12-14-24(15-13-22)23-8-4-3-5-9-23)25(10-6-1-2-7-11-28(32)33)29(26)30-16-18-34-19-17-30/h1-5,8-9,12-15,25,27,29H,6-7,10-11,16-21H2,(H,32,33)/b2-1-/t25-,27-,29+/m1/s1 |
InChI Key |
IOFUFYLETVNNRF-FKQKSGFWSA-N |
SMILES |
C1COCCN1C2C(C(CC2=O)OCC3=CC=C(C=C3)C4=CC=CC=C4)CCC=CCCC(=O)O |
Isomeric SMILES |
C1COCCN1[C@H]2[C@@H]([C@@H](CC2=O)OCC3=CC=C(C=C3)C4=CC=CC=C4)CC/C=C\CCC(=O)O |
Canonical SMILES |
C1COCCN1C2C(C(CC2=O)OCC3=CC=C(C=C3)C4=CC=CC=C4)CCC=CCCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-(5-(((1,1-biphenyl)-4-yl)methoxy)-2-(4-morpholinyl)-3-oxocyclopentyl)-4-heptanoic acid AH 23848 AH 23848B AH-23848 AH23848 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide](/img/structure/B1665578.png)







![2-((5-(Diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol](/img/structure/B1665594.png)




